REACTION_SMILES
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[Cl:22][CH2:23][Cl:24].[F:1][c:2]1[c:3]([CH2:4][Br:5])[c:6]([F:10])[cH:7][cH:8][cH:9]1.[NH2:11][c:12]1[n:13][cH:14][cH:15][cH:16][c:17]1[OH:18].[Na+:21].[OH-:20].[OH2:19]>>[F:1][c:2]1[c:3]([CH2:4][O:18][c:17]2[c:12]([NH2:11])[n:13][cH:14][cH:15][cH:16]2)[c:6]([F:10])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(F)c1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ncccc1OCc1c(F)cccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |